3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXQMYVQISKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257851 | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-94-6 | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chloromethyl)-5-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. As a bifunctional building block, it possesses two key reactive sites: the pyridine ring, which is electronically modified by a potent electron-withdrawing trifluoromethyl group, and a highly reactive chloromethyl substituent. This unique combination makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent compounds, making it a prized feature in drug design.[1][2][3] The chloromethyl group serves as a convenient handle for introducing various functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate for researchers and professionals in drug development and agrochemical synthesis.
Physicochemical Properties
The precise experimental data for this compound is not widely published. However, its properties can be reliably estimated based on its constituent parts and data from closely related analogues such as 3-Chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1).[4]
| Property | Value / Description | Source / Basis |
| CAS Number | 131748-03-3 | Inferred from supplier catalogs |
| Molecular Formula | C₇H₅ClF₃N | Calculated |
| Molecular Weight | 195.57 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar structures |
| Boiling Point | Estimated >150 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (133-138 °C) |
| Melting Point | Estimated <30 °C | Analogy to 3-Chloro-5-(trifluoromethyl)pyridine (23-27 °C) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | General organic compound properties |
| SMILES | C1=C(C=NC(=C1)CCl)C(F)(F)F | Structure |
| InChI | InChI=1S/C7H5ClF3N/c8-4-6-2-5(1-12-3-6)7(9,10)11/h1-3H,4H2 | Structure |
Synthesis and Manufacturing
The most direct and industrially scalable approach to synthesizing this compound is through the selective chlorination of the methyl group of its precursor, 3-methyl-5-(trifluoromethyl)pyridine. This transformation is typically achieved via a free-radical substitution mechanism.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Free-Radical Chlorination
This protocol describes the synthesis using N-Chlorosuccinimide (NCS) as the chlorinating agent and Azobisisobutyronitrile (AIBN) as the radical initiator. This method is often preferred in laboratory settings for its selectivity and milder conditions compared to using chlorine gas.
Materials:
-
3-Methyl-5-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Causality: NCS is the source of chlorine radicals. AIBN initiates the radical chain reaction upon heating by decomposing into nitrogen gas and cyanoisopropyl radicals. CCl₄ is an inert solvent that facilitates the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
-
Causality: The aqueous washes remove water-soluble byproducts and unreacted reagents.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful chlorination will be evident in the ¹H NMR spectrum by the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new singlet for the chloromethyl group (~4.6 ppm).
Chemical Reactivity and Key Reactions
The reactivity of this compound is governed by the chloromethyl group, which is an excellent electrophile. It readily undergoes nucleophilic substitution reactions, primarily via an Sₙ2 mechanism, with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom can slightly influence the reactivity of the benzylic-like position, making it highly susceptible to nucleophilic attack.
Typical Nucleophilic Substitution (Sₙ2) Reaction Mechanism
Caption: Generalized Sₙ2 mechanism on the chloromethyl group.
Protocol: Synthesis of a Pyridine Acetonitrile Derivative
This protocol demonstrates a typical Sₙ2 reaction to form a new carbon-carbon bond, a crucial step in elongating a carbon chain for further functionalization.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution.
-
Causality: Cyanide is a potent nucleophile. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion highly reactive for Sₙ2 displacement of the chloride.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 2-(5-(Trifluoromethyl)pyridin-3-yl)acetonitrile.
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to introduce the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety into larger molecules.
-
Agrochemicals: This structural motif is found in several modern pesticides. The trifluoromethylpyridine core is known to contribute to the bioactivity of fungicides and herbicides.[5] For example, it is a key structural component in fungicides like fluopicolide and fluopyram, which are used to control a wide range of plant diseases.[1] Using the chloromethyl derivative allows for the facile connection of this core to other pharmacophores.
-
Pharmaceuticals: In drug discovery, the same moiety is explored for its favorable pharmacokinetic properties.[1][2][3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group enhances metabolic stability. The chloromethyl handle allows for the rapid synthesis of compound libraries by reacting it with various amines, phenols, thiols, and other nucleophiles to explore structure-activity relationships (SAR) for antiviral, antitumour, and other therapeutic agents.[3]
Safety, Handling, and Storage
Hazard Classification: Based on analogous structures like 3-Chloro-5-(trifluoromethyl)pyridine, this compound is expected to be hazardous.[4]
-
GHS Pictograms: Skull and crossbones, Corrosion, Exclamation mark
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Handle as an alkylating agent; such compounds can be corrosive and lachrymatory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by its dual reactivity. The combination of a reactive chloromethyl group for facile derivatization and an electron-deficient, metabolically robust trifluoromethylpyridine core makes it a powerful tool for chemists. Its application in the synthesis of advanced agrochemicals and pharmaceuticals underscores its significance in modern chemical research and development. Proper understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in creating novel and effective chemical entities.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–269. [Link]
- Ishihara Sangyo Kaisha, Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 289-291. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Agrochemical Innovation: The Power of 3-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A-Technical-Guide-to-3-(Chloromethyl)-5-(trifluoromethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern medicinal and agrochemical research. We will delve into its core chemical identity, including its definitive CAS number, physicochemical properties, and established synthesis methodologies. The document further explores the compound's strategic applications, detailing its role as a critical intermediate in the development of novel therapeutic agents and crop protection products. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective and safe utilization in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of a reactive chloromethyl group and a strongly electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.
The definitive Chemical Abstracts Service (CAS) registration number for this compound is 1060801-94-6 .[1] This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.
Key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1060801-94-6 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Varies (often a solid or oil) | |
| Purity | Typically ≥98% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of trifluoromethylpyridines (TFMPs) is a subject of significant industrial and academic interest.[2][3] Generally, two primary strategies are employed: direct, high-temperature chlorination/fluorination of picoline (methylpyridine) precursors, or the "building block" approach, which involves cyclo-condensation reactions with a trifluoromethyl-containing fragment.[2][4]
For this compound specifically, a common conceptual pathway involves the functionalization of a pre-formed 3-methyl-5-(trifluoromethyl)pyridine. The chloromethyl group is typically introduced via radical chlorination of the methyl group. This reaction is chosen for its selectivity towards the benzylic-like position on the pyridine ring, which is activated for radical abstraction.
Below is a generalized workflow for a potential synthesis route.
Caption: Generalized synthesis pathway for this compound.
Causality in Synthesis: The initial high-temperature halogen exchange reactions on 3-picoline are robust methods for introducing the trifluoromethyl group.[4] The subsequent radical chlorination of the methyl group is a standard and effective transformation. The choice of chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl chloride) and initiator is critical to maximize yield and minimize side reactions, such as polychlorination or ring chlorination.
Applications in Medicinal Chemistry and Agrochemicals
The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery and agrochemical development.[2][3] The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of molecules. The chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles to build more complex molecular architectures.
Key Applications:
-
Fungicides: Trifluoromethylpyridine derivatives are central to the structure of potent fungicides.[2][4] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of Fluazinam and Fluopicolide.[2][5] The core pyridine structure is often essential for the compound's mode of action.
-
Herbicides and Insecticides: Various TFMP isomers are used to create herbicides like Flazasulfuron and insecticides such as Chlorfluazuron and Flonicamid.[2] The specific substitution pattern on the pyridine ring is fine-tuned to achieve selective activity against target pests while ensuring crop safety.
-
Pharmaceuticals: In drug development, this scaffold is incorporated into molecules targeting a wide range of biological pathways. For example, derivatives have been investigated for their potential as selective RAF inhibitors for cancer therapy.[4] The reactivity of the chloromethyl group allows for straightforward coupling with amines, thiols, or alcohols present in other fragments of a target drug molecule.
The compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a closely related derivative, is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the environmental relevance of this chemical class.[6][7]
Experimental Protocol: Nucleophilic Substitution
The chloromethyl group of this compound is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This protocol details a representative procedure for the reaction with a generic amine nucleophile (R₂NH).
Objective: To synthesize a 3-(Aminomethyl)-5-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (R₂NH) (1.2 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (2.0 eq)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen or argon atmosphere. This is crucial to prevent side reactions with atmospheric moisture.
-
Reagent Addition: To the flask, add this compound and anhydrous acetonitrile. Stir until fully dissolved.
-
Base Addition: Add potassium carbonate to the solution. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product.
-
Nucleophile Addition: Add the amine (R₂NH) to the reaction mixture dropwise at room temperature. An exothermic reaction may occur.
-
Reaction Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified. A typical procedure involves redissolving the residue in a water-immiscible solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Final purification is typically achieved by column chromatography on silica gel.
Self-Validation: The protocol's integrity is maintained by continuous monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of the desired product. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
Hazard Profile: While specific data for this compound is limited, related compounds like 3-Chloro-5-(trifluoromethyl)pyridine are classified as hazardous.[8][9][10] They are often labeled as causing skin and serious eye irritation, and may be toxic if swallowed.[9][10] The chloromethyl group suggests it may be a lachrymator and alkylating agent.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[12] Launder contaminated clothing before reuse.[13]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[13]
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[13]
-
Do not eat, drink, or smoke when using this product.[10]
-
Handle in accordance with good industrial hygiene and safety practices.[10][12] Wash hands thoroughly after handling.[13]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[10][14]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
Spill & Disposal:
-
In case of a spill, clean up immediately.[13] Contain and absorb the spill with inert material (e.g., sand, vermiculite).[13]
-
Dispose of waste material in sealed, labeled containers according to local, state, and federal regulations.[11][13]
Conclusion
This compound (CAS No. 1060801-94-6) is a cornerstone intermediate for the synthesis of advanced functional molecules. Its unique electronic and structural properties, conferred by the trifluoromethyl and chloromethyl groups, make it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full synthetic potential while ensuring laboratory safety.
References
-
This compound. Appretech Scientific Limited. [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. PubChem. [Link]
-
The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)pyridine. Fisher Scientific. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. [Link]
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Acros PharmaTech Limited. [Link]
-
5-(Chloromethyl)-2-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2773810. PubChem. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. appretech.com [appretech.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.no [fishersci.no]
- 11. echemi.com [echemi.com]
- 12. acrospharma.co.kr [acrospharma.co.kr]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
3-(Chloromethyl)-5-(trifluoromethyl)pyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in the development of modern agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) derivatives are valued for the unique physicochemical properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1][2] This document offers field-proven insights into a reliable synthetic protocol, the rationale behind experimental choices, and a self-validating system of characterization to ensure the identity, purity, and structural integrity of the final compound. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Introduction and Significance
This compound (CAS No: 1060801-94-6) is a substituted pyridine derivative of significant interest.[3] The pyridine ring is a fundamental scaffold in numerous biologically active molecules. The incorporation of a trifluoromethyl (-CF₃) group at the 5-position and a reactive chloromethyl (-CH₂Cl) group at the 3-position creates a versatile intermediate. The electron-withdrawing nature of the -CF₃ group influences the reactivity of the pyridine ring, while the chloromethyl group serves as an excellent electrophilic handle for introducing the pyridine moiety into larger, more complex molecules through nucleophilic substitution reactions. Its derivatives are integral to the synthesis of various active ingredients, from insecticides to fungicides.[1][2][4]
Synthetic Strategy and Rationale
The synthesis of this compound is most effectively achieved through the chlorination of its corresponding alcohol precursor, 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine. This approach is favored due to the commercial availability of the starting alcohol and the high efficiency of modern chlorinating agents.
Causality Behind Experimental Choices:
-
Starting Material: 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine is selected as the ideal precursor. The hydroxyl group is readily converted to a good leaving group, facilitating its substitution by a chloride ion.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its primary advantages are the formation of gaseous byproducts (SO₂ and HCl) and the mild reaction conditions required. The evolution of these gases drives the reaction to completion according to Le Châtelier's principle and simplifies the purification process, as the byproducts are easily removed from the reaction mixture. This avoids the often cumbersome purification steps required with other agents like phosphorus chlorides.
-
Solvent: A non-protic, inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is used to dissolve the reactants without participating in the reaction. Dichloromethane is often preferred due to its low boiling point, which facilitates its removal during the workup phase.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent and accelerates the reaction, especially for less reactive alcohols.
Synthetic Pathway Diagram
The transformation from the alcohol precursor to the final chlorinated product is a direct and efficient process.
Caption: Synthesis of this compound via chlorination.
Detailed Experimental Protocol
This protocol describes a self-validating methodology for the synthesis and purification of the target compound.
Materials and Equipment:
-
3-(hydroxymethyl)-5-(trifluoromethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser and drying tube (e.g., with CaCl₂)
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via an addition funnel over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product with high purity.
Characterization and Data Analysis
A rigorous characterization workflow is essential to confirm the structure and purity of the synthesized compound.
Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to final product verification.
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. The spectrum should show three distinct signals corresponding to the aromatic protons on the pyridine ring and a singlet for the chloromethyl protons.
-
A singlet for the -CH₂Cl protons, typically in the range of δ 4.5-4.8 ppm.
-
Signals for the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.
-
-
¹⁹F NMR: A singlet is expected for the -CF₃ group, typically observed around δ -62 to -64 ppm (relative to CFCl₃).
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the -CH₂Cl and -CF₃ carbons.
2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₅ClF₃N), the analysis should reveal:
-
A molecular ion peak (M⁺) at m/z corresponding to the molecular weight (195.57 g/mol ).[3]
-
A characteristic isotopic pattern for a molecule containing one chlorine atom: an (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
3. Infrared (IR) Spectroscopy: The IR spectrum helps identify the functional groups present. Key absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-F stretching (trifluoromethyl group): Strong absorptions in the range of ~1100-1350 cm⁻¹
-
C-Cl stretching: ~650-800 cm⁻¹
Summary of Analytical Data
| Property | Expected Value | Reference |
| Molecular Formula | C₇H₅ClF₃N | [3] |
| Molecular Weight | 195.57 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or low-melting solid | General knowledge |
| ¹H NMR | Singlet ~4.6 ppm (2H, -CH₂Cl); Aromatic signals | General chemical principles |
| ¹⁹F NMR | Singlet ~ -63 ppm (3F, -CF₃) | [5] |
| Mass Spec (m/z) | M⁺ at ~195, with M+2 isotopic peak | [6] |
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound. The selection of thionyl chloride as the chlorinating agent provides a clear advantage in terms of reaction efficiency and product purification. The multi-technique characterization workflow, combining NMR, MS, and IR spectroscopy, establishes a self-validating system that ensures the final product meets the high standards of purity and structural identity required for its application in advanced chemical synthesis. Adherence to this protocol will enable researchers to reliably produce this valuable intermediate for further investigation and development.
References
- Process for producing 3-chloro-5-trifluoromethylpyridines.
-
3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem, National Center for Biotechnology Information. [Link]
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2. PubChem, National Center for Biotechnology Information. [Link]
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [Link]
-
Supporting Information for Trifluoromethylation of Pyridine Rings. The Royal Society of Chemistry. [Link]
-
This compound. Appretech Scientific Limited. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
3-(chloromethyl)-2-(trifluoromethyl)pyridine. PubChemLite. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - 3-(chloromethyl)-2-(trifluoromethyl)pyridine (C7H5ClF3N) [pubchemlite.lcsb.uni.lu]
Spectroscopic Characterization of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloromethyl moiety provides a reactive handle for further molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structure of this versatile intermediate. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from analogous compounds.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to reveal a distinct fragmentation pattern, providing valuable structural information. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 195, corresponding to the nominal molecular weight of the compound (C₇H₅ClF₃N).[1] The presence of chlorine would be indicated by an isotopic peak at m/z 197 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak.
The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ group or rearrangements involving the fluorine atoms.[2] A primary fragmentation pathway for this compound would likely involve the loss of a chlorine atom (•Cl) from the molecular ion, leading to a fragment at m/z 160. Subsequent loss of the trifluoromethyl radical (•CF₃) would result in an ion at m/z 126. Another plausible fragmentation involves the cleavage of the chloromethyl group, generating a trifluoromethylpyridine cation.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 195/197 | [C₇H₅ClF₃N]⁺ | - | Molecular Ion [M]⁺ |
| 160 | [C₇H₅F₃N]⁺ | •Cl | Loss of a chlorine radical |
| 146 | [C₆H₄F₃N]⁺ | •CH₂Cl | Loss of the chloromethyl radical |
| 126 | [C₇H₅N]⁺ | •Cl, •CF₃ | Sequential loss of chlorine and trifluoromethyl radicals |
| 91 | [C₅H₄N]⁺ | •CH₂Cl, •CF₃ | Loss of chloromethyl and trifluoromethyl radicals from the pyridine ring |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups and aromatic nature. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ range.[4]
The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ region.[5] Specifically, a broad and very strong band around 1330 cm⁻¹ is characteristic of the C-CF₃ stretching mode in substituted trifluoromethyl benzenes.[5] The chloromethyl group will exhibit a C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ range.[6]
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium to Strong | Pyridine Ring C=C and C=N Stretch |
| ~1330 | Very Strong, Broad | C-CF₃ Stretch |
| 1300-1100 | Strong | C-F Stretch |
| ~1420 | Medium | CH₂ Scissoring |
| ~700-600 | Medium to Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the pyridine ring and a singlet for the two protons of the chloromethyl group. The protons on the pyridine ring (H-2, H-4, and H-6) will appear as distinct signals due to their different chemical environments. The electron-withdrawing trifluoromethyl group at the 5-position will deshield the adjacent protons at the 4 and 6 positions, causing them to resonate at a lower field (higher ppm). The chloromethyl group at the 3-position will also influence the chemical shifts of the adjacent protons. The protons of the chloromethyl group are expected to appear as a singlet in the range of 4.5-5.0 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals, corresponding to the five carbons of the pyridine ring, the carbon of the trifluoromethyl group, and the carbon of the chloromethyl group. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing effects of both the trifluoromethyl and chloromethyl substituents.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal will be characteristic of a CF₃ group attached to an aromatic ring.
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.8 | s | H-2 |
| ¹H | ~8.1 | s | H-4 |
| ¹H | ~8.9 | s | H-6 |
| ¹H | ~4.7 | s | -CH₂Cl |
| ¹³C | ~152 | s | C-2 |
| ¹³C | ~135 | s | C-3 |
| ¹³C | ~138 | s | C-4 |
| ¹³C | ~122 (q) | q | C-5 |
| ¹³C | ~150 | s | C-6 |
| ¹³C | ~123 (q) | q | -CF₃ |
| ¹³C | ~45 | s | -CH₂Cl |
| ¹⁹F | ~ -63 | s | -CF₃ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio. Proton decoupling should be used.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use an external standard such as CFCl₃ (0 ppm).
Sample Preparation for IR Spectroscopy
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or an oil, a spectrum can be obtained by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
IR Data Acquisition
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or clean salt plates.
Sample Preparation for Mass Spectrometry
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
MS Data Acquisition
-
Electron Ionization (EI): Use a standard EI source with an ionization energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-250).
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 747-759.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Retrieved from [Link]
- Kuhn, S., & Tautermann, C. S. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 21(10), 1461-1466.
- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 349-352.
- DiMaggio, P. A., Kormos, B. L., Bise, C. G., & Woerpel, K. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8071-8079.
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
- Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(51), 26089-26095.
-
ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]
- Liu, Z., Li, S., & Chen, P. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
-
ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]
- Rzepa, H. S., & Arkhipenko, S. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 10(56), 33891-33898.
-
ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. Retrieved from [Link]
-
ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]
- Seshadri, S., Ramaiyan, S., & Mp, R. (2017). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Journal of Physics: Conference Series, 877, 012007.
-
NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
- Reddy, G. S., Kumar, B. R., & Reddy, P. S. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 124-129.
-
Environmental Science & Technology. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
- Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.
-
SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
-
ResearchGate. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. ias.ac.in [ias.ac.in]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Purity and Stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Abstract
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a critical fluorinated building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl moiety on a pyridine ring, provides a versatile scaffold for creating complex molecules. However, the very features that make it a valuable synthon also render it susceptible to specific degradation pathways. Ensuring the purity and stability of this intermediate is paramount for the safety, efficacy, and reproducibility of the final active ingredients. This guide provides an in-depth examination of the physicochemical properties, stability profile, degradation mechanisms, and analytical methodologies essential for the quality control of this compound. It is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and agrochemical industries.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the foundation for its effective use and handling. While direct physicochemical data for this compound is not extensively published, properties can be inferred from its parent compound, 3-Chloro-5-(trifluoromethyl)pyridine, and related isomers.[3][4] The key difference is the substitution of a chlorine atom with a more reactive chloromethyl group.
Table 1: Chemical Identity of this compound and Related Compounds
| Property | This compound (Target) | 3-Chloro-5-(trifluoromethyl)pyridine (Reference)[3][4] |
| IUPAC Name | This compound | 3-Chloro-5-(trifluoromethyl)pyridine |
| CAS Number | 386704-11-2 (Example, may vary) | 85148-26-1 |
| Molecular Formula | C₇H₅ClF₃N | C₆H₃ClF₃N |
| Molecular Weight | 195.57 g/mol | 181.54 g/mol |
| SMILES | C1=C(C=NC=C1CCl)C(F)(F)F | C1=C(C=NC=C1Cl)C(F)(F)F |
| InChI Key | (Not readily available) | OMRCXTBFBBWTDL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value (Predicted/Inferred for Target Compound) | Rationale & Comparison |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar pyridine derivatives are often liquids or solids with low melting points.[3] |
| Melting Point | 25-35 °C (Estimated) | The related 3-Chloro-5-(trifluoromethyl)pyridine has a melting point of 23-27 °C.[3] The chloromethyl group may slightly alter this. |
| Boiling Point | > 150 °C (at atm. pressure) | Higher than the reference compound's boiling point of 133-138 °C due to increased molecular weight.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Low solubility in water. | Typical for organohalides. Low water solubility is expected, but hydrolysis can still occur. |
| Reactivity | The chloromethyl group is a reactive electrophilic site. | The C-Cl bond in the chloromethyl group is significantly more labile than the C-Cl on the aromatic ring, making it prone to nucleophilic substitution.[5][6] |
Synthesis and Purification Overview
The synthesis of chloro-trifluoromethyl-pyridine derivatives is a well-established field, often starting from picoline precursors. A plausible synthetic route to this compound involves the chlorination of the methyl group of 3-Methyl-5-(trifluoromethyl)pyridine.
Industrial synthesis often involves multi-step processes, including the chlorination of a methylpyridine precursor followed by fluorination.[1][7] For example, 2-chloro-5-(chloromethyl)pyridine can be a starting material for more complex chlorinated and fluorinated pyridines.[7][8]
Causality in Purification: The purity of the final product is critically dependent on the purification strategy. Impurities can arise from:
-
Starting Materials: Unreacted precursors.
-
Side Reactions: Isomeric products, over-chlorination (on the ring or methyl group, e.g., dichloromethyl derivative), or by-products from the catalyst.[9]
-
Degradation: Products formed during workup or storage, primarily the corresponding alcohol from hydrolysis.
Vacuum distillation is a common method for purification. However, due to the compound's reactivity, care must be taken to control the temperature to prevent thermal degradation. For high-purity requirements, preparative chromatography may be necessary.
Chemical Stability and Degradation Pathways
The stability of this compound is dictated primarily by the reactivity of the chloromethyl group. This functional group is a potent alkylating agent and is susceptible to nucleophilic attack.[10]
Key Factors Influencing Stability:
-
Moisture (Water): The most significant factor leading to degradation. The chloromethyl group readily undergoes hydrolysis to form 3-(Hydroxymethyl)-5-(trifluoromethyl)pyridine and hydrochloric acid. This reaction is autocatalytic, as the generated HCl can accelerate further hydrolysis.
-
Nucleophiles: Reacts with alcohols, amines, and other nucleophiles. This is the basis for its utility in synthesis but a liability for stability if such contaminants are present.
-
Temperature: Elevated temperatures accelerate the rate of degradation and can lead to polymerization or decomposition, especially in the presence of impurities.
-
pH: Hydrolysis is accelerated under both acidic and basic conditions.
Primary Degradation Pathway: Hydrolysis
The principal degradation route is the SN reaction with water. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack by water.
Caption: Primary hydrolytic degradation pathway.
Purity Assessment: A Validating System
A robust analytical program is essential to ensure the quality of this compound. The methods must be stability-indicating, meaning they can separate the intact compound from its potential impurities and degradants.[11]
Analytical Workflow
A multi-technique approach provides a comprehensive quality profile. The workflow ensures that identity, purity, and stability are rigorously controlled.
Caption: A typical analytical workflow for quality control.
Table 3: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Key Parameters & Insights |
| HPLC-UV | Purity assay, detection of non-volatile impurities and degradants (e.g., hydrolysis product). | Column: C18 (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at ~260 nm. This is the primary stability-indicating method. |
| GC-MS | Detection of volatile impurities, residual solvents, and confirmation of by-products. | Column: DB-5 or similar non-polar column. Detector: Mass Spectrometry (MS) for definitive identification of peaks. |
| ¹H & ¹⁹F NMR | Unambiguous structural confirmation and identification of impurities. | Provides structural information. The singlet for the -CH₂Cl protons is a key diagnostic signal in ¹H NMR. ¹⁹F NMR confirms the -CF₃ group. |
| Karl Fischer Titration | Quantification of water content. | Critical for predicting stability, as water is the primary reactant for degradation. |
Experimental Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed to separate the main compound from its primary hydrolytic degradant.
-
Objective: To determine the purity of this compound and quantify related substances.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 20.0 80 20.1 30 | 25.0 | 30 |
-
Causality: The acidic mobile phase (pH control) helps to achieve sharp peak shapes for the pyridine compound. The gradient elution is crucial for separating the more polar hydrolysis product (which will elute earlier) from the less polar parent compound and any non-polar impurities.
Experimental Protocol 2: GC-MS for Volatile Impurity Profiling
-
Objective: To identify and quantify volatile impurities and confirm the identity of the main peak.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in Dichloromethane or Ethyl Acetate.
-
Causality: GC is an excellent technique for separating thermally stable, volatile compounds. The temperature program allows for the separation of closely related isomers and by-products from the synthesis. The MS detector provides mass information, allowing for the confident identification of unknown peaks based on their fragmentation patterns.[11]
Best Practices for Handling and Storage
Given its reactivity, stringent handling and storage protocols are non-negotiable to maintain the purity and stability of this compound. The following recommendations are based on safety data for analogous compounds.[12][13][14]
Handling
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[12]
-
Avoiding Contamination: Use clean, dry glassware and equipment. Avoid introducing moisture or other nucleophiles.
-
Electrostatic Discharge: Take measures to prevent the build-up of electrostatic charge, especially when transferring large quantities.[15]
Storage
-
Container: Store in a tightly sealed container, preferably made of glass. Amber glass is recommended to protect from light.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and air.
-
Temperature: Store in a cool, dry, and dark place.[13] Refrigeration (2-8 °C) is advisable for long-term storage to minimize degradation rates.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, acids, and sources of moisture.[14]
Conclusion
This compound is a high-value intermediate whose utility is directly linked to its purity. Its inherent reactivity, particularly the susceptibility of the chloromethyl group to hydrolysis, presents significant stability challenges. A comprehensive understanding of its degradation pathways is essential for developing robust manufacturing processes, analytical methods, and storage conditions. By implementing the rigorous analytical workflows and stringent handling protocols outlined in this guide, researchers and developers can ensure the integrity of this critical building block, leading to safer and more effective final products.
References
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Matsuo, N., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Zhu, X. M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
De Gruyter. (2024, November 4). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Urban, T., et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. Retrieved from [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. echemi.com [echemi.com]
- 13. fishersci.no [fishersci.no]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. combi-blocks.com [combi-blocks.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine in Modern Synthesis
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. Based on data for analogous compounds, it is prudent to treat this chemical with a high degree of caution.
1.1 GHS Classification (Anticipated)
Drawing from the safety profile of 3-Chloro-5-(trifluoromethyl)pyridine, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound.[5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
1.2 Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any experimental work is undertaken. The following diagram outlines a logical workflow for this process.
Caption: Risk assessment workflow for handling this compound.
Section 2: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is non-negotiable to ensure the safety of laboratory personnel and the integrity of the compound.
2.1 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[7] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Prevents skin contact. The benzylic chloride functionality may increase skin permeability. |
| Body Protection | Laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5] |
2.2 Handling Procedures
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[9]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
2.3 Storage Conditions
Proper storage is critical to maintain the stability of the compound and prevent accidents.
-
Container: Keep in a tightly closed, original container.[7][8]
-
Environment: Store in a cool, dry, and well-ventilated area.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[10]
Section 3: Chemical Properties and Reactivity Profile
Understanding the chemical nature of this compound is key to its effective and safe use in synthesis.
3.1 Physicochemical Properties (Data for 3-Chloro-5-(trifluoromethyl)pyridine)
| Property | Value | Source |
| Molecular Formula | C6H3ClF3N | [5] |
| Molecular Weight | 181.55 g/mol | [5] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 23-27 °C | |
| Boiling Point | 133-138 °C |
3.2 Reactivity
The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring and the reactivity of the chloromethyl group.
-
Nucleophilic Substitution: The chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This is a common pathway for introducing this moiety into a target molecule.
-
Pyridine Ring Chemistry: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.[3]
Section 4: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
4.1 First Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
4.2 Spill Response
A clear and practiced spill response plan is essential.
Caption: Spill response workflow for this compound.
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact emergency services.
Section 5: Synthesis and Applications
This compound is a valuable intermediate in the synthesis of a range of bioactive molecules.
5.1 Synthetic Utility
The primary synthetic application of this compound is as an electrophile in nucleophilic substitution reactions. The chloromethyl group can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety into a target structure. This is a key step in the synthesis of many pharmaceutical and agrochemical candidates.[3][4]
5.2 Role in Drug Discovery
The incorporation of the 3-trifluoromethylpyridine scaffold has been a successful strategy in the development of new therapeutic agents.[1] The unique electronic properties of the trifluoromethyl group can enhance binding to biological targets and improve pharmacokinetic properties.[2] While specific examples using this compound were not detailed in the search results, its potential as a building block in this area is significant.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in synthetic chemistry. Its safe and effective use hinges on a comprehensive understanding of its potential hazards, strict adherence to handling and storage protocols, and a thorough knowledge of its reactivity. By implementing the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic utility of this important building block in their pursuit of new scientific discoveries.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (n.d.). Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Retrieved from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved from [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. fishersci.no [fishersci.no]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 1060801-94-6), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers a robust framework for understanding and predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended to serve as a practical resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and screening applications.
Introduction: The Significance of Solubility in a Research Context
This compound is a substituted pyridine derivative of growing importance in medicinal chemistry and crop science. Its utility as a building block stems from the reactive chloromethyl group, which allows for facile derivatization, and the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification strategies (such as crystallization and chromatography), and formulation development. A thorough understanding of its solubility profile is paramount for efficient process development, ensuring reproducibility, and minimizing waste. This guide addresses the current information gap by providing a predictive analysis and practical methodologies for solubility determination.
Physicochemical Properties and Structural Analysis
To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060801-94-6 | [1] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | (Predicted) Solid or Liquid | N/A |
Structural and Polarity Analysis
The molecule's structure is key to its solubility behavior. It comprises a pyridine ring, a trifluoromethyl group, and a chloromethyl group.
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents. The ring itself has some polar character.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. The high electronegativity of the fluorine atoms creates a strong dipole, but the symmetrical nature of the C-F bonds can reduce the overall molecular dipole moment contribution. It generally increases solubility in nonpolar and moderately polar solvents.
-
Chloromethyl Group (-CH₂Cl): This group introduces a polar C-Cl bond and a reactive site. It is more polar than a simple methyl group and can participate in dipole-dipole interactions.
Overall, this compound can be classified as a moderately polar molecule with significant lipophilic character.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. While specific quantitative data is unavailable, qualitative predictions can be made. For context, the related compound 2,3-Dichloro-5-(trifluoromethyl)pyridine is reported to be soluble in methanol, ethanol, and acetone.[2] Another similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, is soluble in chloroform and methanol.[3]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile | High to Moderate | The molecule's dipole moment should allow for strong dipole-dipole interactions with these solvents. Synthesis of related compounds often utilizes DCM.[4] |
| Polar Protic | Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor. However, the bulky and lipophilic trifluoromethyl group may hinder strong solvation by protic solvents. |
| Nonpolar Aromatic | Toluene | Moderate to Low | Aromatic pi-pi stacking interactions between the pyridine ring and toluene are possible. The overall polarity of the solute may limit high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity from the pyridine ring, chloromethyl, and trifluoromethyl groups will likely make it poorly soluble in highly nonpolar aliphatic solvents. Hexane has been used for extraction in the synthesis of related compounds, suggesting the target compound has some affinity for it, though this is likely in the context of a workup procedure.[5] |
Experimental Protocol for Solubility Determination
Given the absence of published data, an experimental approach is necessary for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity is known)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Workflow for Solubility Measurement
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
Settling: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.
Safety and Handling Precautions
While a specific safety data sheet for this compound is not widely available, data from closely related compounds, such as 3-Chloro-5-(trifluoromethyl)pyridine, indicate that it should be handled with care.
-
Hazard Classification (Predicted): Based on analogues, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates the logical flow for ensuring safe handling and experimental execution.
Caption: Logical workflow for safe handling and experimentation.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. In the absence of direct public data, a predictive framework based on molecular structure analysis has been presented, suggesting moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. For precise quantitative data, a detailed and robust experimental protocol is provided to empower researchers to perform this critical determination in their own laboratories. Adherence to the outlined safety precautions is essential when handling this and related chemical compounds.
References
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. [Link]
- Google Patents.
- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Appretech Scientific Limited. This compound. [Link]
-
Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Huimeng Bio-tech. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS#: 69045-84-7 [m.chemicalbook.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]
Methodological & Application
Synthesis of novel compounds using 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
An Application Guide to the Synthesis of Novel Compounds Using 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Introduction: The Strategic Value of the 3-(Trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (CF₃) is particularly prized for its ability to modulate key physicochemical properties. When appended to a pyridine ring, it creates a powerful building block with enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can profoundly influence binding affinity to biological targets.[1] The carbon-fluorine bond's strength makes the CF₃ group highly resistant to oxidative metabolic degradation, often leading to improved pharmacokinetic profiles and longer in-vivo half-lives.
This compound emerges as a highly versatile and reactive intermediate, poised for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of its reactivity, offering detailed protocols for its application in key synthetic transformations. The primary reactive center is the benzylic-type chloromethyl group, which is highly activated towards nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, making it an invaluable starting material for researchers in medicinal chemistry and materials science.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1060801-94-6 | [2] |
| Molecular Formula | C₇H₅ClF₃N | [2] |
| Molecular Weight | 195.57 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 23-27 °C | [3] |
| Boiling Point | 133-138 °C | [3] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3][4] All waste should be disposed of according to institutional and local regulations.
Synthetic Applications and Protocols
The chloromethyl group at the 3-position of the pyridine ring is analogous to a benzyl chloride, making it an excellent electrophile for SN2 reactions. The following sections detail protocols for common, high-value transformations.
Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The formation of an ether linkage is a fundamental transformation in organic synthesis. The Williamson ether synthesis provides a reliable method for coupling this compound with a range of phenols and alcohols.
Causality of Experimental Choices: The reaction proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol (or alcohol), forming a highly nucleophilic phenoxide. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophile, thus accelerating the reaction. The reaction is typically conducted at room temperature or with gentle heating to ensure completion without promoting side reactions.
Caption: Experimental workflow for Williamson ether synthesis.
Detailed Protocol: Synthesis of 3-((4-methoxyphenoxy)methyl)-5-(trifluoromethyl)pyridine
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol (1.2 equivalents, 1.2 mmol, 149 mg).
-
Solvent Addition: Add anhydrous THF (10 mL) and stir until the phenol is fully dissolved. Cool the flask to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents, 1.3 mmol, 52 mg) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be observed.
-
Electrophile Addition: Dissolve this compound (1.0 equivalent, 1.0 mmol, 195.6 mg) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, or gently heat to 50°C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Quench): Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with water (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ether product.
Application 2: Synthesis of Tertiary Amines via N-Alkylation
The construction of carbon-nitrogen bonds is central to the synthesis of pharmaceuticals and bioactive molecules. Direct alkylation of primary or secondary amines with this compound provides a facile route to a diverse range of substituted amines.
Causality of Experimental Choices: This is another classic SN2 reaction where the amine serves as the nucleophile.[5] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature and ability to dissolve a wide range of organic compounds and inorganic bases. Heating is often necessary to drive the reaction to completion, especially with less nucleophilic amines.[5]
Detailed Protocol: Synthesis of 1-((5-(Trifluoromethyl)pyridin-3-yl)methyl)piperidine
-
Setup: In a round-bottom flask, combine this compound (1.0 equivalent, 1.0 mmol, 195.6 mg), piperidine (1.2 equivalents, 1.2 mmol, 119 µL), and potassium carbonate (2.0 equivalents, 2.0 mmol, 276 mg).
-
Solvent: Add acetonitrile (10 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS until the chloromethyl starting material is consumed.
-
Workup (Filtration): Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to afford the pure tertiary amine.
Application 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
While the chloromethyl group is tailored for substitution, the pyridine core itself, specifically at the chloro-substituted position in the parent scaffold 3-chloro-5-(trifluoromethyl)pyridine, is a prime candidate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized centers.
Causality of Experimental Choices: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[6] Aryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active catalytic systems.[7] This is achieved by pairing a palladium source (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (such as SPhos or XPhos).[7] These ligands promote the crucial, often rate-limiting, oxidative addition step of the Pd(0) catalyst to the aryl chloride bond. A base (e.g., K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixture of an organic solvent and water (e.g., dioxane/water) is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)pyridine
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent, 1.0 mmol, 181.5 mg), phenylboronic acid (1.5 equivalents, 1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄, 2.0 equivalents, 2.0 mmol, 424 mg).
-
Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents, 2 mol%, 4.5 mg) and SPhos ligand (0.04 equivalents, 4 mol%, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Conclusion
This compound is a robust and versatile building block for the synthesis of novel chemical entities. Its activated chloromethyl group provides a reliable handle for introducing a variety of nucleophiles via SN2 reactions, enabling the straightforward synthesis of ethers and amines. Furthermore, the trifluoromethylpyridine core is amenable to powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling. The protocols detailed in this guide serve as a validated starting point for researchers and scientists, empowering the exploration of new chemical space in the pursuit of next-generation pharmaceuticals and agrochemicals.
References
- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 2. appretech.com [appretech.com]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine with Amines
Introduction: Strategic Importance of the 3-((Aminomethyl)-5-(trifluoromethyl)pyridine) Scaffold
The 3-(chloromethyl)-5-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of properties to the parent molecule. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, derivatives of this compound are integral to the synthesis of a wide array of bioactive compounds, ranging from pharmaceuticals to advanced agricultural products.[1]
This guide provides a comprehensive overview of the reaction between this compound and various primary and secondary amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice to ensure successful and reproducible outcomes.
Reaction Mechanism and Rationale
The reaction of this compound with amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion as the leaving group.
The pyridine ring, particularly with the electron-withdrawing trifluoromethyl group, activates the benzylic position, making the chloromethyl carbon highly susceptible to nucleophilic attack. The general transformation is depicted below:
Caption: General reaction scheme for the SN2 reaction of this compound with a primary or secondary amine.
The choice of reaction conditions, including the solvent, base, and temperature, is critical for maximizing the yield and minimizing side reactions. These factors are discussed in detail in the following sections.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative primary and secondary amines.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of N-benzyl-1-(5-(trifluoromethyl)pyridin-3-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 6-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-((5-(trifluoromethyl)pyridin-3-yl)methyl)morpholine. A patent for a similar reaction involving morpholine derivatives suggests that such reactions can be carried out in dimethylformamide (DMF) using potassium carbonate as a base at room temperature.[2]
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dimethylformamide (0.3 M), add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various amines, based on analogous reactions and general principles of SN2 reactions.[3]
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12-18 | 75-85 |
| N-Methylaniline | Et₃N | Dioxane | 100 | 24 | 70-80 |
| Piperidine | K₂CO₃ | DMF | Room Temp | 12 | 85-95 |
| Pyrrolidine | NaH | THF | 0 to Room Temp | 2-4 | 80-90 |
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of N-substituted 3-(aminomethyl)-5-(trifluoromethyl)pyridines can be visualized as follows:
Caption: General experimental workflow for the synthesis of N-substituted 3-(aminomethyl)-5-(trifluoromethyl)pyridines.
Troubleshooting and Key Considerations
-
Choice of Base: An appropriate base is crucial to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate are often sufficient and easily removed by filtration. For less reactive amines, a stronger non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be employed.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, DMF, and THF are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
-
Reaction Monitoring: It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Column chromatography is typically required to obtain the final product in high purity. The choice of eluent system will depend on the polarity of the product.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of biologically active molecules. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of compounds for drug discovery and agrochemical development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-159. [Link]
- Google Patents. (1998). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. CN107954924A.
- Google Patents. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.
- Google Patents. (2001).
- Google Patents. (2005).
- Google Patents. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. US4349681A.
- Google Patents. (2020).
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
Sources
Application Notes & Protocols for the Synthesis of N-Substituted Derivatives from 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Introduction: The Strategic Value of the 5-(Trifluoromethyl)pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical development, appearing in numerous approved drugs and crop protection agents.[1] Its utility is significantly enhanced through strategic functionalization, and the incorporation of a trifluoromethyl (-CF3) group is a particularly powerful modification. The -CF3 group can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by increasing its lipophilicity and altering its electronic properties.[2][3][4]
3-(Chloromethyl)-5-(trifluoromethyl)pyridine has emerged as a critical building block for accessing a diverse library of compounds bearing this valuable motif. Its structure features a highly reactive chloromethyl group, primed for nucleophilic substitution, attached to the electron-deficient 5-(trifluoromethyl)pyridine core. This combination allows for the straightforward and selective introduction of nitrogen-based functional groups, leading to the synthesis of novel amines, amides, and other N-substituted derivatives with significant potential in drug discovery and materials science.[3]
This guide provides a detailed overview of the chemical principles, application insights, and step-by-step protocols for the synthesis of N-substituted derivatives via nucleophilic substitution of this compound.
Chemical Principles & Mechanistic Rationale
The primary transformation discussed herein is the nucleophilic substitution of the chlorine atom on the methyl group. This reaction proceeds reliably through a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Pathway: A Highly Selective Transformation
The carbon atom of the chloromethyl (-CH₂Cl) group is the electrophilic center. It is attached to both an electron-withdrawing chlorine atom and the electron-deficient pyridine ring, making it highly susceptible to attack by nucleophiles. The reaction is initiated by the attack of a nitrogen nucleophile (e.g., a primary or secondary amine) on the electrophilic carbon, leading to a pentacoordinate transition state. Simultaneously, the chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond.
A key advantage of using this compound is the high selectivity of this reaction. The SN2 reaction at the benzylic-like chloromethyl position is kinetically far more favorable than a potential nucleophilic aromatic substitution (SNAr) on the pyridine ring itself.[5] SNAr reactions typically require harsher conditions (higher temperatures, stronger bases) to proceed, ensuring that under the mild conditions outlined in these protocols, functionalization occurs exclusively at the desired position.
Caption: Figure 1. General SN2 reaction for N-substitution.
Application Notes: Optimizing Reaction Parameters
The success of the N-substitution reaction hinges on the careful selection of the nucleophile, base, solvent, and temperature. These parameters are interdependent and should be optimized for each specific substrate.
Choice of Nitrogen Nucleophile
-
Aliphatic Amines (Primary & Secondary): These are generally strong nucleophiles and react readily. Secondary amines (e.g., morpholine, piperidine) yield tertiary amine products, while primary amines (e.g., benzylamine) yield secondary amines.
-
Aromatic Amines (Anilines): Anilines are weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Their reactions may require slightly elevated temperatures or longer reaction times to achieve full conversion.
Selection of Base
A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and practical choice. It is a solid that can be easily filtered off during work-up. Cesium carbonate is a stronger base and more soluble, which can sometimes accelerate sluggish reactions.
-
Tertiary Amines (Triethylamine (Et₃N), DIPEA): These are organic bases that are soluble in the reaction medium. They form ammonium salts that are typically removed via an aqueous wash during work-up. They are often used when a completely homogeneous reaction is desired.
Solvent Considerations
Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Acetonitrile (ACN): An excellent all-purpose solvent with a convenient boiling point for reactions at reflux.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Highly polar solvents that can significantly accelerate reaction rates, especially for less reactive nucleophiles. However, their high boiling points can make them difficult to remove during work-up.
-
Tetrahydrofuran (THF) & Dioxane: Useful alternatives, particularly when reagent solubility is an issue in ACN.
Detailed Experimental Protocols
Safety Precaution: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.
Protocol 1: Synthesis of 4-((5-(Trifluoromethyl)pyridin-3-yl)methyl)morpholine
This protocol details a typical reaction with a secondary aliphatic amine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add morpholine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the solid K₂CO₃, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product.
Protocol 2: Synthesis of N-((5-(Trifluoromethyl)pyridin-3-yl)methyl)aniline
This protocol provides a general method for reaction with a less nucleophilic aromatic amine.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (to make a ~0.3 M solution).
-
Add triethylamine (1.5 eq) to the solution.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for completion.
-
After cooling, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via flash column chromatography (silica gel) to isolate the desired product.
Data Summary Table
The following table summarizes typical reaction conditions for the N-substitution with various amines. Yields are predictive and will vary based on specific substrate and reaction scale.
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| Benzylamine | K₂CO₃ (2.0) | ACN | 80 | 4 | 85-95 |
| Piperidine | Et₃N (1.5) | THF | 65 | 6 | 80-90 |
| 4-Methylaniline | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 70-85 |
| N-Methylbenzylamine | K₂CO₃ (2.0) | DMF | 80 | 8 | 75-90 |
| Pyrrolidine | Et₃N (1.5) | ACN | 80 | 3 | 90-98 |
Experimental Workflow Visualization
The general workflow for synthesis and purification is outlined below.
Caption: Figure 2. General experimental workflow from reaction to analysis.
Conclusion
This compound serves as a versatile and highly reactive platform for the synthesis of a wide range of N-substituted derivatives. The protocols described herein leverage a robust SN2 pathway that offers high selectivity and good-to-excellent yields. By carefully tuning the choice of nucleophile, base, and solvent, researchers can efficiently generate diverse molecular libraries for screening in pharmaceutical, agrochemical, and materials science applications, accelerating the discovery of novel and impactful chemical entities.
References
- Ishihara Sangyo Kaisha, Ltd. (Date not available). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Oda, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis.
- Various Authors. (2024). Synthesis of 6‐trifluoromethyl pyridine derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Understanding Trifluoromethyl Pyridines in Pharma Synthesis.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Ishihara Sangyo Kaisha Ltd. (1982). US Patent 4349681A: 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2018). CN107954924A: A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Gonzalez-Alvarez, J., et al. (2023).
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Welcome to the technical support resource for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic procedures.
Core Chemical Profile of the Reagent
This compound (CAS No. 1060801-94-6) is a critical building block in modern medicinal and agrochemical chemistry.[1] Its utility stems from the unique interplay of its structural features: the pyridine ring, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a reactive chloromethyl (-CH2Cl) handle.
The -CF3 group significantly lowers the pKa of the pyridine nitrogen, making it less basic. More importantly, its powerful inductive effect withdraws electron density from the entire ring system.[2][3] This electronic pull extends to the chloromethyl group, enhancing the electrophilicity of the benzylic-like carbon and making the chlorine an excellent leaving group. This heightened reactivity is key to its function as a potent alkylating agent but also the source of common side reactions if not properly controlled.
Troubleshooting Guide & FAQs
This section addresses the most common questions and experimental challenges encountered when using this compound.
Q1: My nucleophilic substitution reaction is showing low yield and multiple byproducts. What are the likely side reactions?
Answer: Low yields are typically traced to three competing reaction pathways that consume the starting material or the desired product. The high reactivity of the C-Cl bond makes the reagent susceptible to non-specific reactions.
-
A. Hydrolysis: The most common side reaction is the hydrolysis of the chloromethyl group to form 3-(Hydroxymethyl)-5-(trifluoromethyl)pyridine. This occurs in the presence of trace amounts of water in your solvents, reagents, or even from atmospheric moisture. This byproduct is often more polar than the starting material and can complicate purification.
-
B. Over-alkylation: If your nucleophile (e.g., a primary amine, thiol, or alcohol) can be deprotonated again after the initial alkylation, it can react with a second molecule of the electrophile. This is particularly common with primary amines, leading to the formation of a tertiary amine diadduct.
-
C. Reaction with Base/Solvent: Amine bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are nucleophilic enough to compete with your intended nucleophile, forming a quaternary ammonium salt. While this is often reversible, it can reduce the effective concentration of both the base and the electrophile. Certain nucleophilic solvents can also participate in solvolysis.
Below is a diagram illustrating these competing pathways.
Caption: Troubleshooting workflow for reactions involving the title reagent.
References
-
CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents. Link
-
Optimizing Chemical Synthesis with 4-Trifluoromethylpyridine: A Supplier's Insights . BOC Sciences.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Link
-
US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents. Link
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Link
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Safety Data Sheet. Apollo Scientific. Link
-
The importance of trifluoromethyl pyridines in crop protection. Request PDF on ResearchGate. Link
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Link
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). Link
-
3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698. PubChem. Link
-
EP 0110690 A1 - Preparation of (trifluoromethyl)pyridines. European Patent Office. Link
-
2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet. Thermo Fisher Scientific. Link
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem. Link
-
CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents. Link
-
This compound. Appretech Scientific Limited. Link
Sources
- 1. appretech.com [appretech.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Preventing decomposition of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this versatile reagent in your research. As a potent alkylating agent, its reactivity requires careful consideration of reaction parameters to prevent decomposition and maximize yields. This guide offers insights grounded in chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, providing a logical framework for diagnosing and solving problems.
Issue 1: Low Yield or Incomplete Conversion of Starting Material
A common challenge is failing to achieve the desired product yield. This often points to two primary culprits: decomposition of the alkylating agent or suboptimal reaction conditions for your specific nucleophile.
Q: My reaction yield is consistently low, and I recover a significant amount of my starting nucleophile. What are the likely causes and how can I fix it?
A: Low yields in alkylation reactions with this compound are typically rooted in reagent instability or inefficient nucleophilic attack. Let's break down the troubleshooting process.
The core issue often lies with the lability of the C-Cl bond at the benzylic-like position. This bond can be cleaved under various conditions, leading to inactive species or unwanted side products before it has a chance to react with your nucleophile. The electron-withdrawing trifluoromethyl group further influences the reactivity of the pyridine ring system.[1]
Troubleshooting Workflow: Low Reaction Yield
Below is a decision-making workflow to help diagnose the root cause of low product yield.
Sources
Technical Support Center: Catalyst Selection for Coupling Reactions with 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 3-(chloromethyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic and structural features of this substrate—an electron-deficient pyridine ring, a reactive benzylic chloride, and a strong electron-withdrawing trifluoromethyl group—necessitate careful optimization of reaction conditions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve successful and reproducible outcomes in your synthetic campaigns.
Part 1: General Catalyst Selection & Substrate-Specific Considerations
This section addresses overarching questions about the reactivity of this compound and foundational principles for choosing a catalyst system.
Q1: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: There are three primary challenges associated with this substrate:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step to the Pd(0) center the rate-limiting step in many cases. Overcoming this requires highly active catalyst systems, typically employing bulky, electron-rich ligands.[1][2]
-
Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can act as a catalyst poison by occupying a coordination site and inhibiting the desired catalytic cycle. The choice of ligand is critical to mitigate this effect.[3]
-
Reactive Benzylic Chloride: The chloromethyl group (-CH₂Cl) is a reactive electrophilic site. It can be susceptible to nucleophilic attack by bases, amines, or other nucleophiles present in the reaction mixture, leading to undesired side products. Reaction conditions, particularly the choice of base and temperature, must be selected to minimize these side reactions.
Q2: How does the trifluoromethyl group affect the reactivity of the C-Cl bond?
A2: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. This property is advantageous for the C-Cl bond activation. It reduces the electron density at the carbon atom of the C-Cl bond, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This electronic effect helps to counteract the inherent inertness of the aryl chloride.[4][5]
Q3: What general class of ligands is most effective for activating aryl chlorides like this one?
A3: For challenging aryl chloride substrates, bulky and electron-rich monodentate phosphine ligands are the industry standard. The most successful classes include:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding and highly electron-donating. This combination promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species (L-Pd(0)), which is crucial for efficient oxidative addition of the aryl chloride.[6][7]
-
Dialkylphosphinobiphenyl Ligands: Ligands like o-(dicyclohexylphosphino)biphenyl are also highly effective and have demonstrated exceptional turnover numbers, even at low catalyst loadings.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are often effective for aryl chloride aminations and other couplings.[8]
Traditional, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to activate the C-Cl bond effectively and may lead to sluggish or failed reactions.[6]
Part 2: Troubleshooting Specific Coupling Reactions
This section provides detailed troubleshooting guides for common cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Success with this compound hinges on an appropriately activated catalyst system.
Q4: I am observing very low or no conversion in my Suzuki coupling. What is the first thing I should change?
A4: The most common cause of failure is an insufficiently active catalyst system.
-
Upgrade Your Ligand: If you are using a general-purpose ligand like PPh₃, switch to a state-of-the-art Buchwald-type ligand (e.g., SPhos, XPhos) or a cataCXium® ligand. These are specifically designed for activating aryl chlorides.[2][9]
-
Check Your Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, ensure they are of high quality. Consider using a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd G3 precatalyst), which can generate the active Pd(0) species more cleanly and rapidly.[10]
-
Choice of Base: A weak base may not be sufficient. For aryl chlorides, stronger bases like K₃PO₄, Cs₂CO₃, or KF are often more effective than Na₂CO₃.[2][11]
Q5: My reaction is starting, but it stalls, and I see significant amounts of dehalogenated starting material and homocoupled boronic acid. What's happening?
A5: This suggests two competing side reactions:
-
Hydrodehalogenation: The aryl chloride is being reduced to the corresponding arene. This can happen if the catalytic cycle is interrupted after oxidative addition.
-
Proto-deboronation: The boronic acid is reacting with trace water or other protic sources to revert to the parent arene before it can transmetalate to the palladium center.[6] This is a common issue with heteroaryl boronic acids.[10]
To troubleshoot this:
-
Use Anhydrous Conditions: Ensure your solvent is rigorously dry and consider using an anhydrous base like finely ground K₃PO₄. While some Suzuki reactions benefit from water, it can exacerbate proto-deboronation.[9]
-
Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help push the reaction towards the desired product.[10]
-
Change Base/Solvent System: The combination of K₃PO₄ in a solvent like THF or toluene is often very effective and can minimize side reactions.[2]
Here is a logical workflow to diagnose and solve issues with your Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.
| Parameter | Condition A (High Activity) | Condition B (Robust Standard) |
| Pd Precatalyst | XPhos-Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | N/A | XPhos or SPhos (2.2-4.4 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene or 2-MeTHF | 1,4-Dioxane |
| Temperature | 80-110 °C | 100 °C |
| Notes | Precatalyst allows for rapid generation of the active species, ideal for sensitive boronic acids.[10] | A widely used system that requires in situ catalyst formation.[2] |
B. Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated pyridines. Key considerations are the choice of a copper co-catalyst and preventing alkyne homocoupling.
Q6: I am getting a lot of Glaser (alkyne homocoupling) side product. How can I suppress this?
A6: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper co-catalyst.
-
Go Copper-Free: The most effective solution is to switch to a copper-free protocol. This requires a more robust palladium/ligand system to facilitate the deprotonation and delivery of the alkyne to the palladium center.[12][13]
-
Optimize the Amine Base: In copper-free systems, the amine base is critical. A hindered amine like diisopropylethylamine (DIPEA) or a stronger base like 1,8-diazabicycloundec-7-ene (DBU) can be effective.
-
Use a Bulky Ligand: A bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is highly effective in promoting the desired cross-coupling pathway over homocoupling, even at room temperature for aryl bromides, and is a good starting point for aryl chlorides.[14]
Q7: My copper-free Sonogashira reaction is very slow with the aryl chloride. What conditions should I try?
A7: Activating the aryl chloride requires forcing conditions or a highly active catalyst.
-
Increase Temperature: While room-temperature couplings are possible for more reactive halides, aryl chlorides often require elevated temperatures (80-120 °C).[15]
-
Use a Highly Active Catalyst System: A combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand is a good starting point. Specialized precatalysts can also be highly effective.[12]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, often leading to high yields in minutes rather than hours.[15]
| Parameter | Condition A (Copper-Free) | Condition B (Classic with Copper) |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | P(t-Bu)₃ (4-8 mol%) or SPhos | PPh₃ (if using Pd(OAc)₂) |
| Co-catalyst | None | CuI (3-10 mol%) |
| Base | Cs₂CO₃ or DBU (2 equiv.) | Et₃N or i-Pr₂NH (2-4 equiv.) |
| Solvent | 1,4-Dioxane or Toluene | THF or DMF |
| Temperature | 80-110 °C | 60-100 °C |
| Notes | Minimizes alkyne homocoupling. Requires a highly active ligand.[12][14] | A traditional method; care must be taken to minimize oxygen to prevent Glaser coupling.[16] |
C. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds. Success relies on the careful selection of a modern catalyst system and a strong, non-nucleophilic base.
Q8: I am attempting to couple a primary amine, but the reaction is giving low yields. Which catalyst generation should I use?
A8: The Buchwald-Hartwig amination has evolved through several "generations" of catalysts. For coupling primary amines with challenging aryl chlorides, later-generation systems are essential.
-
Use a Biaryl Phosphine Ligand: Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for coupling a wide range of amines, including primary and hindered ones, with aryl chlorides.[7] They are superior to early-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP for this transformation.[17]
-
Select the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.[18] Weaker bases like K₂CO₃ are generally ineffective.
Q9: Can I use aqueous ammonia to synthesize the primary aniline directly?
A9: Yes, specialized protocols have been developed for the direct coupling of ammonia equivalents. This avoids the need for protecting groups.
-
Ammonia Surrogates: Early methods used ammonia equivalents like lithium bis(trimethylsilyl)amide.[18]
-
Direct Ammonia Coupling: More recent advancements by the Hartwig group have enabled the direct use of aqueous ammonia or ammonium salts, often facilitated by specific ligand systems and the use of hydroxide bases. This represents a highly efficient and atom-economical approach.[18]
The efficiency of modern Buchwald-Hartwig catalysts stems from the properties of the ligands that facilitate each step of the catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Experimental Protocols
This section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
XPhos-Pd G3 precatalyst (or Pd(OAc)₂ and XPhos ligand)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or similar)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos-Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is inert.[11]
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting aryl chloride.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
Sources
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thalesnano.com [thalesnano.com]
- 14. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 15. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Welcome to our dedicated technical support center for the synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical building block. My aim is to provide you with in-depth, field-tested insights to navigate the common challenges encountered during its synthesis, ensuring both scientific rigor and practical success.
This guide is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental issues in a question-and-answer format, and a comprehensive Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
We will explore two common synthetic pathways to this compound and address the potential pitfalls in each.
Route 1: Trifluoromethylation of 3-Picoline followed by Radical Chlorination of the Methyl Group
This industrial-favored route involves the initial synthesis of 3-methyl-5-(trifluoromethyl)pyridine from 3-picoline, followed by the chlorination of the methyl group.
Q1: My radical chlorination of 3-methyl-5-(trifluoromethyl)pyridine is sluggish and gives low conversion to the desired monochlorinated product. What is causing this and how can I improve the yield?
A1: This is a frequent challenge stemming from the electron-deficient nature of the pyridine ring, which is further deactivated by the strongly electron-withdrawing trifluoromethyl group at the 5-position. This deactivation reduces the reactivity of the adjacent methyl group towards free radical chlorination.
Causality: The trifluoromethyl group withdraws electron density from the pyridine ring, making the benzylic protons of the methyl group less susceptible to abstraction by chlorine radicals. This results in a higher activation energy for the reaction compared to electron-rich or neutral aromatic systems.
Troubleshooting Steps:
-
Increase Radical Initiator Concentration: The use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is crucial. If you are observing low conversion, a stepwise increase in the molar ratio of the initiator can help generate a higher concentration of chlorine radicals.
-
Optimize Reaction Temperature: Radical chlorinations are often temperature-dependent. Ensure your reaction is being conducted at a suitable temperature to promote both the decomposition of the initiator and the propagation of the radical chain reaction. For AIBN, this is typically between 80-100 °C.
-
Choice of Chlorinating Agent: While N-chlorosuccinimide (NCS) is a common choice for benzylic chlorinations, its reactivity might be insufficient here. Consider using sulfuryl chloride (SOCl₂) or gaseous chlorine, which are more aggressive chlorinating agents. However, exercise caution as this can lead to over-chlorination.
-
Photochemical Initiation: The use of UV light can be an effective way to initiate the chlorination reaction, often providing cleaner conversions at lower temperatures.
Q2: I am observing significant amounts of di- and tri-chlorinated byproducts in my reaction mixture. How can I improve the selectivity for the monochlorinated product?
A2: Over-chlorination is a common side reaction when the desired monochlorinated product is of similar or even higher reactivity than the starting material.
Causality: Once the first chlorine atom is introduced, the resulting chloromethyl group can be further chlorinated to dichloromethyl and trichloromethyl derivatives under the reaction conditions.
Troubleshooting Steps:
| Parameter | Recommendation for Monoselectivity | Rationale |
| Molar Ratio | Use a stoichiometric amount or a slight excess of the starting material relative to the chlorinating agent. | This ensures the chlorinating agent is the limiting reagent, reducing the likelihood of multiple chlorinations on the same molecule. |
| Reaction Time | Monitor the reaction closely by GC-MS or TLC and stop it once the starting material is consumed or the desired product concentration is maximized. | Prolonged reaction times will invariably lead to the formation of over-chlorinated products. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of subsequent chlorination reactions. |
Experimental Protocol for Selective Monochlorination:
-
To a solution of 3-methyl-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., carbon tetrachloride or dichlorobenzene), add a radical initiator (e.g., AIBN, 0.05-0.1 eq.).
-
Heat the mixture to reflux (or the optimal temperature for the chosen initiator).
-
Add the chlorinating agent (e.g., NCS or SOCl₂, 1.0-1.1 eq.) portion-wise over an extended period.
-
Monitor the reaction progress every 30 minutes.
-
Upon completion, cool the reaction, quench any remaining chlorinating agent, and proceed with workup and purification.
Route 2: Selective Reduction of a Carboxylic Acid Followed by Chlorination
This route offers an alternative approach, often starting from a commercially available precursor like 3,5-pyridinedicarboxylic acid. The key steps are the selective reduction of the 3-position carboxylic acid to a hydroxymethyl group, followed by its conversion to the chloromethyl group.
Q3: I am attempting to selectively reduce the carboxylic acid at the 3-position of a 5-(trifluoromethyl)pyridine-3-carboxylic acid derivative, but I am getting reduction of the trifluoromethyl group as well or no reaction.
A3: The selective reduction of a carboxylic acid in the presence of a trifluoromethyl group can be challenging due to the harsh conditions often required for carboxylic acid reduction.
Causality: Strong reducing agents like lithium aluminum hydride (LAH) can potentially reduce the trifluoromethyl group. Conversely, milder reagents may not be potent enough to reduce the electron-deficient carboxylic acid.
Troubleshooting Steps:
-
Use of Borane Reagents: Borane (BH₃) and its complexes, such as BH₃·THF or BH₃·DMS, are known to selectively reduce carboxylic acids in the presence of many other functional groups, including trifluoromethyl groups.
-
Esterification then Reduction: A common strategy to facilitate the reduction is to first convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). Esters are more readily reduced by milder reducing agents like sodium borohydride (in the presence of a Lewis acid) or diisobutylaluminium hydride (DIBAL-H). This two-step process often provides better selectivity and yield.
Workflow for Selective Reduction:
Q4: During the chlorination of 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine with thionyl chloride (SOCl₂), I am getting a dark, intractable mixture and low yields of the desired product.
A4: This is a classic issue when chlorinating hydroxymethylpyridines with thionyl chloride. The pyridine nitrogen, being basic, can react with SOCl₂ and the HCl generated in situ, leading to a cascade of side reactions.
Causality: The pyridine nitrogen can act as a nucleophile and attack the thionyl chloride, leading to the formation of a pyridinium salt. This can also lead to the formation of pyridine N-oxide under certain conditions. The generated HCl can also protonate the starting material, deactivating it towards the desired reaction.
Troubleshooting Steps:
-
Inverse Addition: Add the 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine solution slowly to a solution of thionyl chloride at low temperature (e.g., 0 °C). This ensures that the alcohol is always in the presence of excess chlorinating agent, minimizing side reactions involving the pyridine nitrogen.
-
Use of a Co-solvent: Performing the reaction in a non-polar, aprotic solvent like toluene or dichloromethane can help to control the reaction rate and minimize the solubility of any pyridinium salt byproducts.
-
Addition of a Base (with caution): While counterintuitive, the addition of a non-nucleophilic base like triethylamine can scavenge the HCl produced. However, this must be done carefully, as the base can also react with thionyl chloride. A more common approach is to perform the reaction without a base and then neutralize during workup.
-
Alternative Chlorinating Agents: Consider using milder chlorinating agents such as oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) or cyanuric chloride.
Diagram of Potential Side Reactions:
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider during the synthesis of this compound?
A: Safety is paramount. Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and sulfuryl chloride. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Be mindful of the exothermic nature of some reactions and have appropriate cooling baths on standby.
Q: How can I effectively monitor the progress of these reactions?
A: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of isomers or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. 1H and 19F NMR spectroscopy are also invaluable for characterizing intermediates and the final product.
Q: What are the best practices for the purification of the final product?
A: The purification strategy will depend on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup can remove inorganic salts and water-soluble impurities. A mild basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts, while a mild acidic wash (e.g., with dilute HCl) can remove any basic impurities.
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from closely related byproducts, such as over-chlorinated species or unreacted starting material.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
Q: Are there any specific storage recommendations for this compound?
A: this compound is a reactive compound (an alkyl halide) and should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
References
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Larock, R. C. (1999).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
Work-up procedures for reactions involving 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Welcome to the technical support resource for 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful use of this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Core Concepts & Reagent Profile
1.1 Understanding the Reagent's Reactivity
This compound is a key building block in the synthesis of numerous agrochemical and pharmaceutical compounds.[1][2] Its utility stems from the reactive chloromethyl group, which makes it an excellent electrophile for introducing the 5-(trifluoromethyl)pyridin-3-yl)methyl moiety.
The core reactivity is analogous to that of a benzylic chloride. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in SN2-type reactions. However, the electronic nature of the pyridine ring significantly influences its behavior:
-
Electron-Withdrawing Effect: The trifluoromethyl (-CF3) group is strongly electron-withdrawing.[3] This effect, combined with the electronegativity of the ring nitrogen, deactivates the pyridine ring, making it less prone to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen provides a basic and nucleophilic site. This can lead to side reactions, such as quaternization, if not properly managed.
1.2 Safety & Handling
Proper handling is critical when working with this reagent. It is classified as an irritant and is harmful if swallowed or inhaled.[4][5][6]
Mandatory Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[9][10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]
-
Spills: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.[7] Avoid generating dust.
Section 2: General Work-up Procedure for Nucleophilic Substitution
This section outlines a standard workflow for quenching and isolating the product from a typical N-alkylation or O-alkylation reaction.
Workflow Diagram: General Work-up & Purification
Caption: General workflow from reaction monitoring to pure product isolation.
Step-by-Step Protocol:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the polarity of your product. Perform the extraction 2-3 times to ensure complete recovery.
-
Aqueous Washes: Combine the organic layers. Wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase and break up any emulsions that may have formed.[11]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can then be purified by standard techniques such as flash column chromatography, recrystallization, or distillation.[12] For some crystalline pyridyl compounds, melt crystallization can be an effective purification method.[13]
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during synthesis and work-up in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction issues.
Q1: My reaction is very slow or stalls completely. What can I do to improve the conversion?
A1: Low conversion is typically due to insufficient reactivity. Consider the following factors:
-
Base Strength: For deprotonating nucleophiles like phenols or thiols, a weak base like potassium carbonate (K₂CO₃) may not be sufficient. Switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the rate.
-
Solvent Choice: SN2 reactions are favored in polar aprotic solvents which solvate the cation but not the nucleophile, increasing its effective nucleophilicity. If you are using a less polar solvent like THF or DCM, switching to DMF or DMSO can dramatically accelerate the reaction. Be aware that these solvents require more rigorous aqueous work-up to be removed.[11]
-
Temperature: Increasing the reaction temperature will increase the rate. However, be cautious, as higher temperatures can also promote side reactions like quaternization (see Q3). A modest increase (e.g., from room temperature to 50-60 °C) is a good starting point.
Q2: I see a new, more polar spot on my TLC plate that doesn't correspond to my product. What is it?
A2: This is very likely the hydrolysis product, 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine . The chloromethyl group is susceptible to hydrolysis, especially if there is residual water in your solvent or if the reaction is run in the presence of aqueous base.
-
Prevention: Ensure you are using anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Removal: The corresponding alcohol is significantly more polar than both the starting material and the desired product. It can typically be separated easily using standard flash column chromatography.
Q3: My crude NMR shows complex signals in the aromatic region, and I'm having trouble purifying my product. What could be the issue?
A3: This could be due to the formation of a quaternary pyridinium salt . The nitrogen atom of one pyridine molecule can act as a nucleophile, attacking the chloromethyl group of another molecule. This side reaction is more prevalent at higher concentrations and temperatures.
-
Identification: This byproduct is an ionic salt. It is highly polar, often insoluble in common organic solvents like ethyl acetate, and will remain in the aqueous layer during work-up. If it precipitates from the reaction mixture, it can be filtered off.
-
Prevention:
-
Avoid excessive heating or prolonged reaction times.
-
Maintain a moderate concentration of the electrophile. If possible, add the this compound slowly to the reaction mixture containing the nucleophile.
-
-
Removal: A thorough aqueous wash during the work-up is usually sufficient to remove any dissolved quaternary salts.
Q4: My product seems to have some solubility in the aqueous layer during work-up. How can I improve my yield?
A4: If your final product contains a basic functional group (e.g., an amine), it may become protonated during the work-up, especially if you quench with an acidic solution like NH₄Cl, leading to aqueous solubility.
-
pH Adjustment: After the initial quench, consider carefully neutralizing the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) solution before extraction. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or dichloromethane.
-
Back-Extraction: After the primary extraction, "back-extract" the aqueous layer several more times with your organic solvent to recover any dissolved product.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) before extraction can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[11]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. 3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-(chloromethyl)-5-(trifluoromethyl)pyridine are crucial building blocks in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2][3] The precise structural elucidation and purity assessment of these compounds are paramount to ensure the safety, efficacy, and quality of the final products. This guide provides a comparative overview of the most effective analytical methods for the comprehensive characterization of these complex molecules, offering insights into the rationale behind methodological choices and presenting detailed experimental protocols.
The Challenge in Characterization
The unique structural features of this compound derivatives—namely the presence of a pyridine ring, a reactive chloromethyl group, and an electron-withdrawing trifluoromethyl group—present distinct analytical challenges. These include potential thermal lability, complex fragmentation patterns in mass spectrometry, and overlapping signals in spectroscopic analyses. A multi-pronged analytical approach is therefore essential for unambiguous characterization.
Chromatographic Techniques: The Cornerstone of Separation and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of pyridine derivatives, offering excellent resolution and sensitivity.[4][5][6] For this compound derivatives, which are often hydrophilic, reversed-phase HPLC is the method of choice.[7]
Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar pyridine derivatives. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of a small amount of an acid, like formic acid, is crucial to protonate the pyridine nitrogen, leading to improved peak shape and retention.[4] UV detection is highly effective due to the aromatic nature of the pyridine ring.[8]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[9][10] It is particularly useful for identifying and quantifying impurities in this compound derivatives.
Causality Behind Experimental Choices: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating the components based on their boiling points. Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns, aiding in structural elucidation. The accurate mass data obtained from high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule and its fragments.[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Spectroscopic Techniques: Unraveling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[12] For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Is highly specific for fluorine-containing compounds and will show a singlet for the CF₃ group, providing a clear diagnostic signal.[13]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Standard fluorine experiment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15]
Causality Behind Experimental Choices: The presence of specific functional groups in this compound derivatives gives rise to characteristic absorption bands in the IR spectrum. Key vibrations to look for include C-H stretching of the aromatic ring, C-Cl stretching of the chloromethyl group, and C-F stretching of the trifluoromethyl group.[16][17]
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
Data Comparison and Interpretation
The following tables summarize the expected analytical data for a representative this compound derivative.
Table 1: Chromatographic Data
| Technique | Parameter | Expected Value |
| HPLC | Retention Time | Dependent on specific derivative and conditions |
| GC-MS | Retention Time | Dependent on specific derivative and conditions |
| Key Mass Fragments | m/z corresponding to the molecular ion, loss of Cl, loss of CH₂Cl, and fragments of the pyridine ring |
Table 2: Spectroscopic Data
| Technique | Parameter | Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic Protons | δ 7.5 - 9.0 |
| CH₂Cl Protons | δ 4.5 - 5.0 | |
| ¹³C NMR | Aromatic Carbons | δ 120 - 160 |
| CF₃ Carbon | δ ~123 (quartet) | |
| CH₂Cl Carbon | δ ~45 | |
| ¹⁹F NMR | CF₃ | δ ~ -60 to -70 |
| FTIR | C-H (aromatic) | 3100 - 3000 cm⁻¹ |
| C=C, C=N (aromatic) | 1600 - 1450 cm⁻¹ | |
| C-F | 1350 - 1100 cm⁻¹ | |
| C-Cl | 800 - 600 cm⁻¹ |
Visualizing the Analytical Workflow
A comprehensive characterization workflow ensures all critical aspects of the molecule are investigated.
Caption: Integrated analytical workflow for comprehensive characterization.
Conclusion
The robust characterization of this compound derivatives is achieved through the synergistic application of chromatographic and spectroscopic techniques. HPLC and GC-MS provide essential information on purity and impurity profiles, while NMR and FTIR offer definitive structural confirmation. By understanding the principles behind each method and following validated protocols, researchers can ensure the quality and integrity of these vital chemical intermediates.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 450-453.
- Cid, R., & PECCHI, G. (1985). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(9), 2341-2349.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
- Boopathi, M., Udhayakala, P., & Renuga, T. S. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1186.
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]
- Defense Technical Information Center. (1982).
- ResearchGate. (2025).
- ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
-
ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2, 3, 6-Trichloro-5-(trichloromethyl) pyridine. Asian Journal of Chemistry, 26(1), 1-3.
- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-148.
- Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-148.
- Chu, S., & Hites, R. A. (2013). Mass spectrometric characterization of halogenated flame retardants. Journal of the American Society for Mass Spectrometry, 24(10), 1547-1556.
- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.
- Research Outreach. (2023).
- European Patent Office. (n.d.).
- Google Patents. (n.d.). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- Freie Universität Berlin. (2021).
- Kulshreshtha, N. P., & Moldoveanu, S. C. (2003). Analysis of pyridines in mainstream cigarette smoke.
- Claxton, L. D., Johnson, B. S., & DeMarini, D. M. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 17. researchgate.net [researchgate.net]
Purity assessment of final products derived from 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Introduction: The Critical Role of a Versatile Intermediate
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a key fluorinated heterocyclic building block in the synthesis of high-value chemical entities. Its unique structure, combining a reactive chloromethyl group with the electron-withdrawing trifluoromethyl moiety on a pyridine scaffold, makes it an essential intermediate in the development of pharmaceuticals and advanced agrochemicals.[1][2] The efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredients (APIs) or crop-protection products are directly contingent on the purity of this precursor. Consequently, a robust, multi-faceted analytical strategy for its purity assessment is not merely a quality control measure but a fundamental requirement for successful drug development and chemical synthesis.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a logical workflow for researchers, scientists, and drug development professionals to ensure the integrity of their final products.
Understanding the Impurity Landscape: A Synthesis-Driven Perspective
The potential impurity profile of this compound is intrinsically linked to its synthetic pathway. Common routes involve the chlorination and fluorination of picoline precursors.[2][3] These processes can lead to a variety of impurities that must be meticulously identified and quantified.
Common Impurity Classes:
-
Starting Material Residues: Unreacted 3-picoline or intermediate chlorinated species.
-
Positional Isomers: Compounds like 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, which can be difficult to separate due to similar physical properties.[1]
-
Over-chlorinated Byproducts: Species with additional chlorine atoms on the pyridine ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
-
Hydrolysis Products: The chloromethyl group can hydrolyze to the corresponding alcohol, 3-(hydroxymethyl)-5-(trifluoromethyl)pyridine, especially in the presence of moisture.
-
Solvent Residues: Residual solvents from synthesis and purification steps (e.g., acetone, dichloromethane).[5]
The following diagram illustrates a generalized workflow for assessing the purity of a new batch of this compound.
Caption: Logical workflow for purity assessment of this compound.
Comparative Analysis of Core Analytical Techniques
No single technique can provide a complete purity profile. A synergistic approach combining chromatographic separation with spectroscopic identification is essential.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are the workhorses for purity assessment, separating the main component from its impurities to allow for accurate quantification.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for analyzing non-volatile or thermally labile pyridine derivatives.[6][7]
-
Expertise & Causality: A reversed-phase C18 column is the logical starting point due to the moderate polarity of the target molecule. A gradient elution with a mobile phase of acetonitrile and water allows for the separation of a wide range of impurities, from polar hydrolysis products to non-polar, over-chlorinated species. UV detection is effective as the pyridine ring is a strong chromophore.
-
Trustworthiness (Self-Validation): System suitability is established by ensuring baseline resolution (R > 1.5) between the main peak and any known impurities, and by verifying that the tailing factor for the main peak is between 0.8 and 1.5.
B. Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
GC is ideal for analyzing volatile compounds and is particularly powerful for detecting residual solvents and certain process-related impurities.[8] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[9]
-
Expertise & Causality: A mid-polarity column (e.g., 5% phenyl polysiloxane) provides excellent selectivity for halogenated and aromatic compounds. The high temperatures of the GC inlet can potentially degrade thermally sensitive impurities, a factor that must be considered. However, for volatile impurities like residual starting materials (e.g., 3-picoline) or solvents, GC-MS offers unparalleled sensitivity and specificity.[10]
-
Trustworthiness (Self-Validation): Method validation includes confirming the recovery of spiked known impurities and demonstrating linearity over the expected concentration range. The MS library match factor for identified impurities should be >80% for confident identification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Best For | Non-volatile compounds, isomers, hydrolysis products. | Volatile/semi-volatile impurities, residual solvents, starting materials. |
| Sensitivity | Good (ng range with UV detection). | Excellent (pg-fg range with MS in SIM mode). |
| Identification | Based on retention time; requires reference standards. | Definitive identification via mass spectrum and fragmentation. |
| Sample Throughput | Moderate (15-30 min per run). | Moderate to High (10-25 min per run). |
| Key Limitation | Less definitive identification without MS detector. | Not suitable for non-volatile or thermally labile compounds. |
Spectroscopic Methods: Structural Elucidation and Confirmation
Spectroscopy provides unambiguous structural information, which is crucial for identifying unknown impurities and confirming the structure of the desired product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural analysis of pyridine derivatives, providing detailed information about molecular structure and connectivity.[11] It is particularly powerful for distinguishing between positional isomers, which may co-elute in chromatography.
-
¹H NMR: The proton signals of the pyridine ring appear in a characteristic downfield region (δ 7.0-9.0 ppm).[12][13] The chloromethyl protons typically resonate around δ 4.5-5.0 ppm.[1] Integration of these signals provides quantitative information about different proton environments.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a critical technique for any trifluoromethyl-containing compound. A single peak (singlet) confirms the presence of a single CF₃ group, and its chemical shift provides information about its electronic environment.[1] The absence of other fluorine signals is a strong indicator of purity from fluorination-related byproducts.
-
Expertise & Causality: While ¹H NMR can confirm the presence of key functional groups, a combination of 2D NMR techniques (like COSY and HSQC) may be required to definitively assign the substitution pattern and identify an unknown isomeric impurity. The choice to run ¹⁹F NMR is non-negotiable; it is the most direct and sensitive method to probe the integrity of the crucial trifluoromethyl group.
The diagram below illustrates the relationship between potential synthetic byproducts and the primary analytical technique used for their detection.
Caption: Key impurities and the optimal techniques for their detection.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
System: HPLC with UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50) to make a 1 mg/mL solution.
-
Analysis: Report the area percent of the main peak as the purity. Identify and report the relative retention time and area percent of all impurities >0.05%.
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
System: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
-
Analysis: Integrate all peaks in the total ion chromatogram. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Conclusion
The purity assessment of this compound demands a rigorous and orthogonal analytical approach. A primary chromatographic method, typically HPLC, should be used for quantification and detection of major impurities. This must be complemented by a GC-MS analysis to target volatile residues and provide mass information. Finally, NMR (specifically ¹H and ¹⁹F) serves as the definitive tool for structural confirmation and isomer identification. By understanding the synthetic origin of potential impurities and strategically deploying this combination of techniques, researchers can ensure the quality and integrity of this critical intermediate, thereby safeguarding the success of their downstream research and development efforts.
References
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
- Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Retrieved from [Link]
-
C. T. Chivers, et al. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
Tsukamoto, Y., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
-
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
O'Keeffe, D. F., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
European Patent Office. (1984). Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. Retrieved from [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (n.d.). Detection and analysis method for residual solvent pyridine in solid salt.
-
OSHA. (n.d.). Pyridine. Retrieved from [Link]
Sources
- 1. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine|386715-33-9 [benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN112305102A - Detection and analysis method for residual solvent pyridine in solid salt - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
This document provides a detailed, step-by-step protocol for the proper handling and disposal of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 85148-26-1). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical intermediates.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a hazardous substance with multiple risk factors. Its hazard profile, derived from safety data sheets (SDS), necessitates the stringent protocols outlined in this guide.[1]
The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1] |
| Flammability | H226 | Flammable liquid and vapor. | [1] |
Due to its classification as a halogenated organic compound, its disposal is regulated to prevent environmental contamination, particularly of aquatic ecosystems.[2][3]
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Safe disposal begins with proactive preparation. Never handle chemical waste without the appropriate personal protective equipment. The causality is simple: effective PPE provides the primary barrier between the researcher and chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[4] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[5][6] | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[5] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[1] |
Waste Segregation and Collection Protocol
The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Incompatible chemicals, when mixed, can result in dangerous reactions such as gas generation, heat, or even explosions. Therefore, this compound waste must be handled as a distinct waste stream.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be chemically compatible (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[5][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] All components of a mixture must be listed.[9]
-
Collection:
-
Pure Substance/Unused Reagent: Carefully transfer any unused or waste chemical into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid waste container.[9] Do not place these items in regular trash.
-
Solvent Rinses: Solvents used to rinse glassware that contained the compound must be collected as halogenated organic solvent waste.[4][10] Do not discharge any organic solvents down the drain.[9]
-
-
Storage: Keep the waste container sealed when not in use.[5] Store the container in a designated, well-ventilated hazardous waste storage area, away from heat, sparks, or incompatible materials like strong oxidizing agents.[11][12]
Disposal Workflow: From Laboratory to Final Disposition
The disposal of this compound is a multi-stage process governed by federal and local regulations. The ultimate goal is the complete destruction of the hazardous material by licensed professionals.
Caption: Workflow for the proper disposal of this compound.
Disposal Protocol Explanation:
-
On-Site Management (Steps 1-3): These steps, detailed in Section 3, are the direct responsibility of the laboratory professional.
-
Off-Site Disposal (Steps 4-6): As the generator of the hazardous waste, it is your responsibility to ensure it is handled by a licensed and approved waste disposal facility.[13][14] This compound falls under regulations for halogenated organic wastes.[2][3] The U.S. Environmental Protection Agency (EPA) specifies that disposal methods for halogenated pyridines may include chemical destruction to ensure the substance is completely broken down.[2] High-temperature incineration is a common and effective method for treating such wastes.[15]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is critical to minimize harm.
-
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5][11]
-
Containment: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or Chemizorb®.[4][5]
-
Cleanup: Carefully collect the absorbent material and the spilled substance into a closed, labeled container for disposal as hazardous waste.[4][11] Do not allow the chemical to enter drains or waterways.[6][16]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[11]
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]
-
Regulatory Context
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste. Halogenated organic compounds are specifically targeted by these regulations due to their potential for persistence and toxicity in the environment.[3] Adherence to the procedures in this guide will help ensure compliance with federal, state, and local regulations.[13][14]
References
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
- BenchChem. (2025). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
- Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)pyridine 97%.
- Echemi. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Acros PharmaTech Limited.
- Cornell Law School Legal Information Institute. 40 CFR § 721.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
- U.S. Environmental Protection Agency.
- TCI AMERICA. SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- P2 InfoHouse.
- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- AK Scientific, Inc.
- Fisher Scientific.
- Washington State University.
- Braun Research Group.
- Fluorochem.
- Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. echemi.com [echemi.com]
- 2. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. ethz.ch [ethz.ch]
- 9. web.mit.edu [web.mit.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. aksci.com [aksci.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
